molecular formula C8H20N2 B2639836 (2-Amino-4-methylpentyl)(ethyl)amine CAS No. 1249897-15-1

(2-Amino-4-methylpentyl)(ethyl)amine

Cat. No.: B2639836
CAS No.: 1249897-15-1
M. Wt: 144.262
InChI Key: STHNCRSNHHDYTL-UHFFFAOYSA-N
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Description

(2-Amino-4-methylpentyl)(ethyl)amine is a secondary amine characterized by a branched aliphatic chain with an ethyl group attached to the nitrogen atom. Its IUPAC name reflects its structure: a pentyl backbone substituted with a methyl group at the 4-position and an amino group at the 2-position, with an ethyl group bonded to the nitrogen. The molecular formula is C₈H₂₀N₂, and its SMILES notation is CC(C)CC(CNCC)N .

Properties

IUPAC Name

1-N-ethyl-4-methylpentane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-4-10-6-8(9)5-7(2)3/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHNCRSNHHDYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Amino-4-methylpentyl)(ethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 4-methylpentyl bromide with ethylamine under controlled conditions can yield this compound. The reaction is typically carried out in a sealed tube to prevent the escape of ammonia or amines, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-methylpentyl)(ethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.

Scientific Research Applications

(2-Amino-4-methylpentyl)(ethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Amino-4-methylpentyl)(ethyl)amine involves its interaction with specific molecular targets and pathways. The compound can form imine derivatives through reactions with aldehydes or ketones, which are then reduced to amines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between (2-Amino-4-methylpentyl)(ethyl)amine and its closest analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Nitrogen Branching/Chain Structure Key Applications/Status
This compound C₈H₂₀N₂ 144.26 Ethyl Branched (4-methylpentyl) Discontinued
(2-Amino-4-methylpentyl)(methyl)amine C₇H₁₈N₂ 130.23 Methyl Branched (4-methylpentyl) Research compound (CID 19855310)
Methyl-(4-methyl-2-pentyl)amine C₇H₁₇N 115.22 Methyl Linear (4-methylpentyl) Thermal decomposition studies
N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine C₂₁H₂₉NO 311.47 Dibenzyl, Methoxy Branched (4-methylpentyl) Intermediate in synthesis
Key Observations:

Chain Branching vs. Linearity : Methyl-(4-methyl-2-pentyl)amine has a linear chain, which may result in lower boiling points compared to branched isomers due to reduced van der Waals interactions .

Functional Group Diversity : The methoxy and dibenzyl groups in N,N-dibenzyl-4-methoxy-4-methylpentan-1-amine introduce polarity and aromaticity, expanding utility in pharmaceutical synthesis .

Physicochemical Properties

  • Basicity: Secondary amines like this compound typically exhibit moderate basicity (pKa ~10–11), comparable to dimethylamine (pKa 10.73) . The ethyl group may slightly reduce basicity compared to methyl due to increased electron-donating effects.
  • Solubility : Branched aliphatic amines generally show lower water solubility than linear analogues. For example, dimethylamine is fully miscible in water, whereas bulkier analogues like the target compound may require organic solvents .
  • Thermal Stability : Methyl-(4-methyl-2-pentyl)amine decomposes at 490°C to form olefins (e.g., 4-methyl-1-pentene), suggesting similar thermal lability for the ethyl variant .

Biological Activity

(2-Amino-4-methylpentyl)(ethyl)amine, a compound with potential biological activities, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

This compound is an organic compound characterized by its amine functional groups, which are crucial for its biological interactions. It serves as a building block in the synthesis of more complex organic molecules and is studied for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can form imine derivatives through reactions with aldehydes or ketones, influencing various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Cytotoxicity : Studies have evaluated the cytotoxic effects of derivatives related to this compound against human cancer cell lines. For instance, derivatives showed varying degrees of antiproliferative potency, with some exhibiting IC50 values ranging from 13.95 µM to 15.74 µM against cancer cell lines like A549 (lung carcinoma) and HTB-140 (melanoma) .
  • Apoptotic Activity : Flow cytometry analyses demonstrated that certain derivatives significantly induced early and late apoptosis in treated cancer cells. For example, compounds derived from this amine led to a higher percentage of early apoptotic cells compared to controls .
  • Anti-inflammatory Effects : The compound's derivatives also exhibited anti-inflammatory properties by reducing interleukin-6 (IL-6) levels in treated cell lines. Notably, one derivative inhibited IL-6 release almost tenfold compared to the control in A549 cells .

Case Studies

Case Study 1: Anti-Cancer Activity
A study focused on the cytotoxicity of bis(2-aminoethyl)amine derivatives revealed that certain compounds derived from this compound exhibited significant growth-inhibitory activity against colorectal adenocarcinoma and lung carcinoma cell lines. The most potent derivative was found to induce apoptosis and inhibit IL-6 secretion effectively.

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
Derivative 4A54913.9542.7
Derivative 6HTB-14015.7437.8

Case Study 2: Mechanism Exploration
Another research initiative investigated the mechanisms underlying the anti-cancer effects of these derivatives, focusing on their impact on apoptotic pathways and cytokine release. The findings indicated that modifications in the chemical structure significantly influenced biological activity, emphasizing the importance of substituent groups on the phenyl ring for achieving desired effects .

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